Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate
Description
Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate (CAS: 1449410-56-3) is a benzoate ester derivative featuring a tert-butyl ester group, a benzyloxy substituent at the para position, and chlorine atoms at the 3 and 5 positions of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing retinoic acid receptor agonists . Its synthesis involves sequential alkylation and esterification steps starting from methyl 3,5-dichloro-4-hydroxybenzoate, followed by benzyl bromide-mediated O-benzylation and subsequent tert-butyl ester formation . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
Molecular Formula |
C18H18Cl2O3 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
tert-butyl 3,5-dichloro-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H18Cl2O3/c1-18(2,3)23-17(21)13-9-14(19)16(15(20)10-13)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
ZTWNLNMGFYKRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate typically involves the esterification of 4-(benzyloxy)-3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with amino acid residues in proteins, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate
- Structure : Replaces the tert-butyl ester with a methyl ester.
- Synthesis : Synthesized via benzylation of methyl 3,5-dichloro-4-hydroxybenzoate, yielding a crude product often used without further purification .
- Key Differences :
- Applications : Primarily serves as a precursor for carboxylic acid derivatives (e.g., 4-(benzyloxy)-3,5-dichlorobenzoic acid) in drug discovery .
4-(Benzyloxy)-3,5-dichlorobenzoic Acid
- Structure : Features a carboxylic acid group instead of an ester.
- Synthesis : Produced via hydrolysis of methyl 4-(benzyloxy)-3,5-dichlorobenzoate, achieving a 96% yield over two steps .
- Key Differences: Solubility: Higher polarity due to the carboxylic acid group, enhancing aqueous solubility compared to ester analogs. Reactivity: Acts as a substrate for amide coupling reactions (e.g., with methyl 4-aminobenzoate to form benzamido derivatives) .
Methyl 4-(4-(benzyloxy)-3,5-dichlorobenzamido)benzoate
- Structure : Incorporates an amide linkage between the benzyloxy-dichlorobenzoate moiety and a methyl benzoate group.
- Synthesis: Formed via carbodiimide-mediated coupling of 4-(benzyloxy)-3,5-dichlorobenzoic acid with methyl 4-aminobenzoate (51% yield) .
- Key Differences: Stability: The amide bond confers resistance to hydrolysis, enhancing stability under physiological conditions. Bioactivity: Demonstrated selectivity in retinoic acid receptor binding, suggesting pharmacological relevance .
Tert-butyl 4-aminobenzoate Derivatives
- Structure: Replaces the benzyloxy and dichloro groups with an amino substituent (e.g., tert-butyl 4-{[4-chloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}benzoate) .
- Key Differences: Functionality: Amino and triazine groups enable nucleophilic reactions (e.g., SNAr), diverging from the electrophilic aromatic substitution chemistry of chlorobenzoates. Applications: Used in agrochemicals and kinase inhibitors due to triazine’s heterocyclic reactivity .
Data Table: Comparative Analysis of Key Compounds
Pharmaceutical Relevance
Environmental and Metabolic Behavior
- Chlorobenzoates, including 3,5-dichloro derivatives, are metabolized by Pseudomonas spp. via ortho-cleavage pathways, releasing chloride ions . This biodegradability contrasts with triazine-based analogs, which persist longer in the environment .
Biological Activity
Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate is an organic compound with significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl group, a benzyloxy moiety, and dichlorinated benzene. The presence of these groups contributes to its lipophilicity, which is crucial for its interactions with biological systems.
Enzyme Interaction
Preliminary studies suggest that this compound may interact with various enzymes involved in metabolic pathways. These interactions can lead to either inhibition or activation effects, which are essential for understanding the compound's pharmacological profile.
Table 1: Comparison of Structural Features and Biological Activity
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Tert-butyl + benzyloxy + dichloro | High lipophilicity; potential enzyme interactions |
| Methyl 4-(benzyloxy)-3,5-dichlorobenzoate | Methyl instead of tert-butyl | Less hydrophobic than tert-butyl derivative |
| Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate | Ethyl instead of tert-butyl | Intermediate lipophilicity |
| Propyl 4-(benzyloxy)-3,5-dichlorobenzoate | Propyl instead of tert-butyl | Similar reactivity but different solubility |
| Tert-butyl 4-hydroxy-3,5-dichlorobenzoate | Hydroxyl instead of benzyloxy | Increased polarity may enhance solubility |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains. This suggests that the compound may possess potential as an antimicrobial agent .
Inhibition Studies
In vitro studies have demonstrated that the compound can inhibit certain enzymes critical for metabolic processes. For example, its structural analogs have been tested for their ability to inhibit α-glucosidase activity, with varying degrees of success. The presence of the benzyloxy group appears to enhance this inhibitory effect significantly .
Case Study: Inhibition of α-Glucosidase
A recent study reported that a related compound with a benzyloxy group exhibited an IC50 value of against α-glucosidase, indicating strong inhibitory activity compared to other derivatives . This suggests that this compound may also have similar or enhanced inhibitory effects.
Pharmacokinetic Profile
The pharmacokinetic (PK) profile of related compounds has been evaluated in both mouse and human microsomes. Results indicated high intrinsic clearance rates for several derivatives, suggesting rapid metabolism and potential challenges in achieving effective oral bioavailability. This aspect is crucial for developing therapeutic agents based on this compound .
Table 2: Pharmacokinetic Data Summary
| Compound Name | Mouse Clearance (mL/min/kg) | Human Clearance (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Ethoxy derivative | Moderate | High | Moderate |
| Hydroxyl derivative | Low | Low | Poor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
